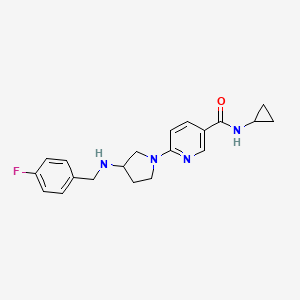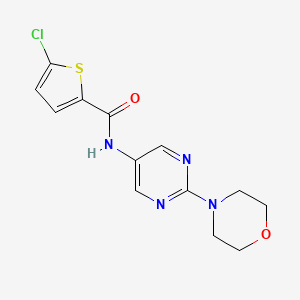
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a fluorobenzylamine moiety, and a nicotinamide backbone, making it a subject of study for its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinamide Backbone: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or cyclopropyl carbenes.
Attachment of the Fluorobenzylamine Moiety: This step involves nucleophilic substitution reactions where the fluorobenzylamine is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-6-(3-((4-chlorobenzyl)amino)pyrrolidin-1-yl)nicotinamide
- N-cyclopropyl-6-(3-((4-methylbenzyl)amino)pyrrolidin-1-yl)nicotinamide
- N-cyclopropyl-6-(3-((4-methoxybenzyl)amino)pyrrolidin-1-yl)nicotinamide
Uniqueness
N-cyclopropyl-6-(3-((4-fluorobenzyl)amino)pyrrolidin-1-yl)nicotinamide is unique due to the presence of the fluorine atom in the benzylamine moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C20H23FN4O |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-cyclopropyl-6-[3-[(4-fluorophenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23FN4O/c21-16-4-1-14(2-5-16)11-22-18-9-10-25(13-18)19-8-3-15(12-23-19)20(26)24-17-6-7-17/h1-5,8,12,17-18,22H,6-7,9-11,13H2,(H,24,26) |
Clave InChI |
KDRKLDWXVPZYRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=CN=C(C=C2)N3CCC(C3)NCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide](/img/structure/B14962832.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14962842.png)

![2-{1-[(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14962849.png)
![2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14962855.png)
![7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14962857.png)
![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14962863.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962876.png)
![4-[(4-Ethoxyphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B14962883.png)

![N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14962898.png)
